molecular formula C16H11NO3 B1678077 Oxycinchophen CAS No. 485-89-2

Oxycinchophen

Cat. No. B1678077
CAS RN: 485-89-2
M. Wt: 265.26 g/mol
InChI Key: XAPRFLSJBSXESP-UHFFFAOYSA-N
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Description

Oxycinchophen is an antirheumatic agent . It is also known by other names such as Fenidrone .


Molecular Structure Analysis

The molecular formula of Oxycinchophen is C16H11NO3 . The average mass is 265.263 Da and the monoisotopic mass is 265.073883 Da .


Physical And Chemical Properties Analysis

Oxycinchophen has a density of 1.4±0.1 g/cm3, a boiling point of 457.7±45.0 °C at 760 mmHg, and a flash point of 230.6±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Oxytocin and Its Therapeutic Potential

  • Schizophrenia Treatment: Oxytocin has been explored for its potential in treating schizophrenia, leveraging its ability to enhance social cognition. Clinical trials have indicated that oxytocin, administered intranasally, could significantly improve both positive and negative symptoms of schizophrenia, supporting its therapeutic potential in psychiatric disorders (Feifel, 2011).

Antibacterial and Antiviral Compounds

  • Oxytetracycline Environmental Impact: The environmental fate and impact of Oxytetracycline, an antimicrobial used in pig production, have been studied, highlighting concerns about antibiotic resistance and environmental health (Brambilla et al., 2007).

Neuroprotective Effects

  • Oxyresveratrol and Alzheimer's Disease: A study on oxyresveratrol demonstrated its neuroprotective effect against amyloid beta-induced neurodegeneration, suggesting its potential in treating Alzheimer’s disease. A self-microemulsifying drug delivery system enhanced its bioavailability and efficacy, indicating a promising approach for improving the therapeutic outcomes of neurodegenerative diseases (Sangsen et al., 2018).

Cellular Mechanisms and Drug Interactions

  • Oxycodone Neuroadaptations: Research into oxycodone has uncovered alterations in the expression of genes related to axon guidance in the brain, contributing to understanding the neurobiological basis of opioid addiction and paving the way for targeted therapies (Yuferov et al., 2018).

Safety And Hazards

Oxycinchophen is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed and precautions should be taken to avoid ingestion .

properties

IUPAC Name

3-hydroxy-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPRFLSJBSXESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057750
Record name Oxycinchophen
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Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxycinchophen

CAS RN

485-89-2
Record name Sintofene
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Record name Oxycinchophen [INN:BAN]
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Record name Oxycinchophen
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Record name OXYCINCHOPHEN
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Synthesis routes and methods

Procedure details

A 1 L round-bottomed flask was charged with 360 mL of water and LiOH.H2O (34.3 g, 800 mmol) and stirred at 50-60° C. Isatin (30 g, 200 mmol) was added and the reaction stirred for 30 minutes at 50-60° C. The (α-acetoxy acetophenone (40.95 g, 230 mmol, 1.15 equiv.) was added as a solid in one portion and the solution heated at 80-85° C. until <5% by PAR isatin remains as shown by HPLC (typically 3 hours). The reaction was cooled to room temperature, diluted with water (90 mL) and tert-butyl methyl ether (“TBME”) (210 mL) and transferred to a separatory funnel. The mixture was shaken well and the aqueous layer drained into an Ehrlenmeyer flask. The aqueous layer was acidified to pH=3.0-3.5 using conc. HCl (˜61 mL) and monitored with a pH meter. The suspension of yellow solid was heated to 60-70° C., and held at that temperature for 5-10 minutes and filtered through a Buchner funnel. The flask was rinsed with 90 mL of water at 60-70° C. and the filter cake was washed with this rinse. The solid was suction dried for 10 minutes and charged back to the 1 L flask. The flask was charged with 600 mL of water, the suspension heated to 60-70° C., held there for 10 minutes, and filtered through a Buchner funnel. The flask was rinsed with 150 mL of water at 60-70° C. and the filter cake washed with this rinse. The filter cake was dried in a vacuum oven at 80-90° C. and <1 mm Hg. After drying to constant weight, the product 3-hydroxy-2-phenylquinoline-4-carboxylic acid (82%) was obtained as a bright yellow solid: mp 206° C.; IR (cm−1) 3430, 2600, 1634; 1H NMR (300 MHz, DMSO-d6) δ8.75 (1H, δ, J=8.2 Hz), 8.01 (3H, m), 7.59 (5H, m); 13C NMR (75 MHz,DMSO-d6) δ171.03, 153.98, 151.38, 139.68, 135.62, 129.60, 129.38, 128.27, 127.83, 126.27, 125.22, 124.54, 115.26.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
61 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five
Quantity
210 mL
Type
solvent
Reaction Step Five
Quantity
34.3 g
Type
reactant
Reaction Step Six
Name
Quantity
360 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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